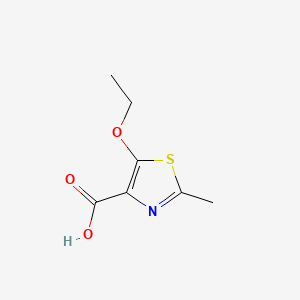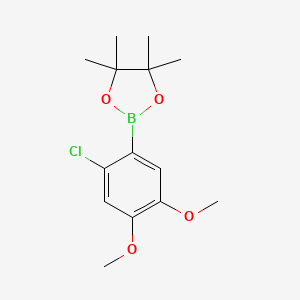amine dihydrochloride](/img/structure/B13455795.png)
[(7-chloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride typically involves the reaction of 7-chloro-1H-1,3-benzodiazole with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mebendazole: A benzimidazole anthelmintic used to treat helminth infections.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating acid-related disorders.
Thiabendazole: Another benzimidazole anthelmintic with broad-spectrum activity.
Uniqueness
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C11H16Cl3N3O |
|---|---|
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
N-[(4-chloro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine;dihydrochloride |
InChI |
InChI=1S/C11H14ClN3O.2ClH/c1-16-6-5-13-7-10-14-9-4-2-3-8(12)11(9)15-10;;/h2-4,13H,5-7H2,1H3,(H,14,15);2*1H |
Clé InChI |
QLOWOJOPFBDSPH-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=NC2=C(N1)C=CC=C2Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)

![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)

![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)

